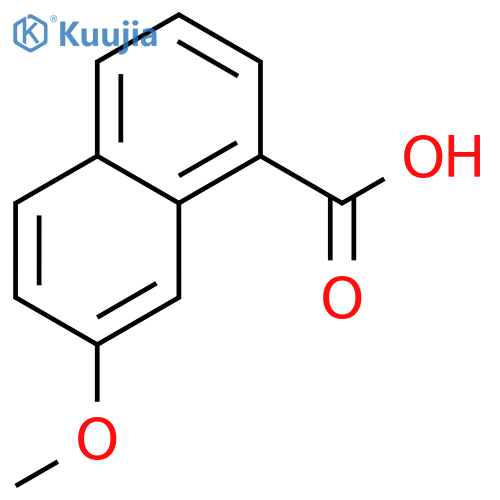

Cas no 7498-58-0 (7-methoxynaphthalene-1-carboxylic acid)

7-methoxynaphthalene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarboxylicacid, 7-methoxy-

- 7-methoxynaphthalene-1-carboxylic acid

- 3-Methoxy-5-naphthoic acid

- 7-Methoxy-[1]naphthoesaeure

- 7-methoxy-[1]naphthoic acid

- 7-methoxy-1-naphthalenecarboxylic acid

- 7-Methoxy-1-naphthoic acid

- 7-Methoxy-naphthoesaeure-(1)

- AC1L8989

- CTK2I1073

- NSC407557

- SureCN3327762

- EN300-100630

- F81669

- 1-Naphthalenecarboxylic acid, 7-methoxy-

- 7-Methoxy-1-naphthoic acid #

- DTXSID00324697

- NSC 407557

- 7498-58-0

- SCHEMBL3327762

- NSC-407557

-

- インチ: InChI=1S/C12H10O3/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h2-7H,1H3,(H,13,14)

- InChIKey: IWXCQSJYXQESCP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=CC=C2C(=O)O)C=C1

計算された属性

- せいみつぶんしりょう: 202.063

- どういたいしつりょう: 202.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.263

- ふってん: 403.3°Cat760mmHg

- フラッシュポイント: 162.3°C

- 屈折率: 1.64

- PSA: 46.53

- LogP: 2.54660

7-methoxynaphthalene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-100630-2.5g |

7-methoxynaphthalene-1-carboxylic acid |

7498-58-0 | 95% | 2.5g |

$1370.0 | 2023-10-28 | |

| Alichem | A219001327-500mg |

7-Methoxynaphthalene-1-carboxylic acid |

7498-58-0 | 98% | 500mg |

$950.60 | 2023-09-01 | |

| Alichem | A219001327-1g |

7-Methoxynaphthalene-1-carboxylic acid |

7498-58-0 | 98% | 1g |

$1819.80 | 2023-09-01 | |

| Enamine | EN300-100630-0.25g |

7-methoxynaphthalene-1-carboxylic acid |

7498-58-0 | 95% | 0.25g |

$347.0 | 2023-10-28 | |

| 1PlusChem | 1P008OVN-250mg |

1-Naphthalenecarboxylicacid, 7-methoxy- |

7498-58-0 | 95% | 250mg |

$491.00 | 2024-04-21 | |

| Enamine | EN300-100630-5g |

7-methoxynaphthalene-1-carboxylic acid |

7498-58-0 | 95% | 5g |

$2028.0 | 2023-10-28 | |

| A2B Chem LLC | AE04691-250mg |

1-Naphthalenecarboxylicacid, 7-methoxy- |

7498-58-0 | 95% | 250mg |

$401.00 | 2024-04-19 | |

| A2B Chem LLC | AE04691-100mg |

1-Naphthalenecarboxylicacid, 7-methoxy- |

7498-58-0 | 95% | 100mg |

$289.00 | 2024-04-19 | |

| Aaron | AR008P3Z-1g |

1-Naphthalenecarboxylicacid, 7-methoxy- |

7498-58-0 | 95% | 1g |

$987.00 | 2023-12-15 | |

| A2B Chem LLC | AE04691-5g |

1-Naphthalenecarboxylicacid, 7-methoxy- |

7498-58-0 | 95% | 5g |

$2170.00 | 2024-04-19 |

7-methoxynaphthalene-1-carboxylic acid 関連文献

-

1. Formula index

-

2. 388. Intramolecular acylation. Part III. The preparation and ring closure of the α-methoxyphenylglutaric acidsD. H. Hey,K. A. Nagdy J. Chem. Soc. 1953 1894

-

3. 119. Oxidation products of benzanthrone-8-carboxylic acidJohn L. Grieve,H. Gordon Rule J. Chem. Soc. 1937 535

-

4. 139. Synthetic analogues of corticosteroneWalter C. J. Ross J. Chem. Soc. 1945 538

-

5. 406. The nitration of 3-methoxyacenaphthenequinone and 2-methoxynaphthalic anhydrideR. I. Davies,I. M. Heilbron,F. Irving J. Chem. Soc. 1932 2715

7-methoxynaphthalene-1-carboxylic acidに関する追加情報

1-Naphthalenecarboxylic Acid, 7-Methoxy-

The compound with CAS No. 7498-58-0, commonly referred to as 1-Naphthalenecarboxylic acid, 7-methoxy-, is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. The 7-methoxy substituent on the naphthalene ring introduces distinct electronic and steric effects, which influence its reactivity and biological activity.

Recent studies have highlighted the importance of 1-Naphthalenecarboxylic acid, 7-methoxy- in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anti-tumor drug design. The methoxy group at position 7 enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigations.

In addition to its pharmaceutical applications, 1-Naphthalenecarboxylic acid, 7-methoxy- has been studied for its potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the development of advanced materials for electronic devices. Recent advancements in nanotechnology have also leveraged this compound's unique electronic properties to create high-performance sensors and energy storage systems.

The synthesis of 1-Naphthalenecarboxylic acid, 7-methoxy- involves a multi-step process that typically begins with the oxidation of naphthalene derivatives. The introduction of the methoxy group at position 7 is achieved through nucleophilic aromatic substitution or other specialized organic reactions. These methods require precise control over reaction conditions to ensure high yields and product purity.

From an environmental perspective, 1-Naphthalenecarboxylic acid, 7-methoxy- has been investigated for its role in biodegradation processes. Studies suggest that this compound can serve as a precursor for microbial degradation pathways, offering potential solutions for the remediation of contaminated sites. Its ability to interact with environmental pollutants makes it a valuable tool in eco-friendly chemical technologies.

Looking ahead, the continued exploration of 1-Naphthalenecarboxylic acid, 7-methoxy- is expected to yield further insights into its applications across diverse industries. Its versatility as a building block for advanced materials and pharmaceuticals positions it as a key compound in future research and development efforts.

7498-58-0 (7-methoxynaphthalene-1-carboxylic acid) 関連製品

- 2471-70-7(6-Methoxy-2-naphthoic acid)

- 69838-89-7(4-Methoxy-7-13C-benzoic Acid)

- 5773-93-3(2-Naphthalenecarboxylic acid, 4-methoxy-)

- 27914-54-1(4-Methoxy-d3-benzoic Acid)

- 100-09-4(p-Anisic acid)

- 36112-61-5(6-Methoxy-1-naphthoic acid)

- 13041-62-8(4-Methoxy-1-naphthoic acid)

- 90381-45-6(1-Naphthalenecarboxylicacid, 4,7-dimethoxy-)

- 2137687-84-2(1H-Azepine-1-carboxylic acid, 4-(4-ethyl-1-piperazinyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester)

- 1248912-86-8((2-Aminobutyl)(2-methoxyethyl)amine)